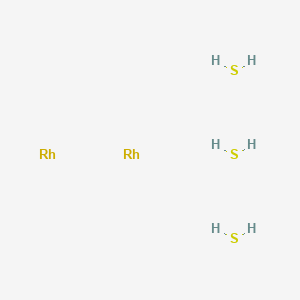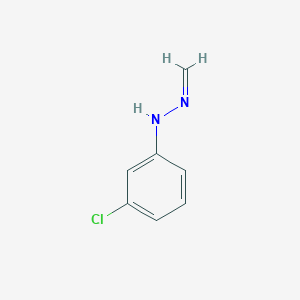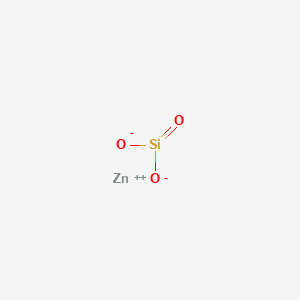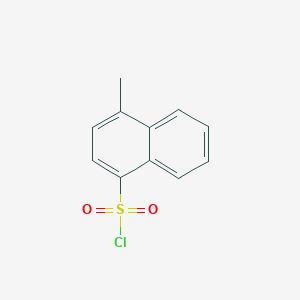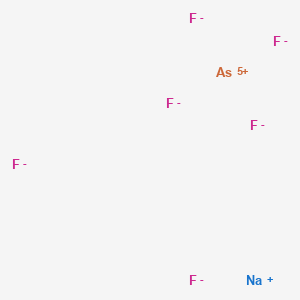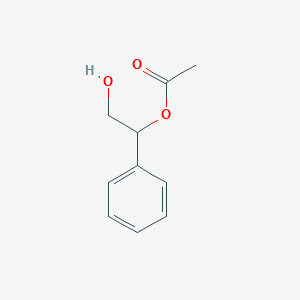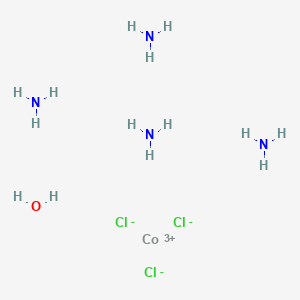
Europium(II) fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium(II) fluoride is a useful research compound. Its molecular formula is EuF2 and its molecular weight is 189.961 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Extraction : Europium can be extracted from molten fluoride media using electrochemical methods. Research shows extraction efficiency around 92% for copper electrode and 99.7% for co-reduction with aluminium ions (Gibilaro et al., 2009).
Fluorescence Properties : The fluorescence spectra of europium(+II) in various fluorides have been studied, showing that the 6 P 7 2 level lies far below the 4f 6 5d 1 band at room temperature, resulting in f → f emission (Fouassier et al., 1976).
Redox Electrochemistry : Studies on the electrochemical behavior of europium fluoride complexes reveal insights into their diffusion coefficients, charge transfer rate constants, and formal standard redox potentials (Kuznetsov & Gaune-Escard, 2011).
Synthesis and Thermal Stability : Research on the synthesis and stability of Europium(II) fluoride shows it is stable up to 200°C in air, and high-temperature heat treatment induces its oxidation (Zinchenko et al., 2005).
Chemical Forms Determination : A study found that europium(II) in europium fluoride can be determined titrimetrically, offering insights into the analysis of this compound (Antonovich et al., 2003).
Use in Laser Spectroscopy : Europium-doped calcium fluoride has been explored for its use in constructing vapor cells for laser spectroscopy (Armstrong et al., 2016).
Defect Center Formation in Glasses : Europium ions in glasses, such as fluoride phosphate, have been studied for their role in defect center formation under radiation (Ebendorff‐Heidepriem & Ehrt, 1999).
Luminescence of Europium Complexes : Studies on fluoride binding by europium complexes in DOTA-tetraamide ligands, with a focus on changes in magnetic anisotropy and luminescence spectra, have been conducted (Blackburn et al., 2016).
EuF3 Nanoparticles : Research on the synthesis of monodisperse europium fluoride nanoparticles highlights their potential in realizing photon splitting effects and light absorption (Zhuravleva et al., 2006).
Optical Spectra of Europium Borate Fluoride : The synthesis and optical properties of Europium borate fluoride have been studied, confirming the presence of Eu 2+ and no evidence for Eu 3+ (Kaźmierczak & Höppe, 2010).
作用機序
Target of Action
Europium(II) fluoride (EuF2) is an inorganic compound . It primarily targets trivalent rare-earth fluorides, such as LaF3, by doping them to create a vacancy-filled structure with increased conductivity over a pure crystal .
Mode of Action
This compound interacts with its targets by doping them. This doping process involves the addition of EuF2 to a trivalent rare-earth fluoride, which results in a vacancy-filled structure . This interaction leads to an increase in the conductivity of the crystal structure .
Biochemical Pathways
It’s known that the doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode . This suggests that this compound may play a role in the detection and measurement of fluoride ions.
Result of Action
The primary result of this compound’s action is the creation of a vacancy-filled structure with increased conductivity over a pure crystal . This doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode, enabling the detection of trace quantities of fluoride .
Safety and Hazards
将来の方向性
Europium(II) fluoride has diverse applications in current technologies and science, from oil refining and etching to synthetic organic chemistry and the manufacture of pharmaceuticals . Its potential for use in oxygen-sensitive applications and as a dopant in certain materials suggests it may have future applications in these areas.
生化学分析
Biochemical Properties
Europium(II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal . This property allows it to be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode to detect trace quantities of fluoride .
Cellular Effects
For instance, high concentrations of fluoride can inhibit enzymes and disrupt metabolic processes .
Molecular Mechanism
The fluoride ions in the compound can interact with various biomolecules, potentially affecting enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
This compound nanoparticles synthesized using physical vapor deposition into ionic liquids have shown to be ultra long-time stable and luminescent . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Fluoride ions can affect various metabolic processes, potentially interacting with enzymes and cofactors .
Transport and Distribution
Fluoride ions can cross cell membranes and accumulate within cells .
Subcellular Localization
Fluoride ions can accumulate in various cellular compartments, potentially affecting their activity or function .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Europium(II) fluoride involves the reduction of Europium(III) fluoride using a reducing agent in the presence of a suitable solvent.", "Starting Materials": [ "Europium(III) fluoride (EuF3)", "Reducing agent (e.g. Lithium or Calcium)", "Suitable solvent (e.g. Ethylene glycol)" ], "Reaction": [ "Dissolve Europium(III) fluoride in the suitable solvent to form a solution.", "Add the reducing agent to the solution and stir the mixture for several hours.", "Heat the mixture to a suitable temperature (e.g. 400-500°C) to promote the reduction reaction.", "Cool the mixture to room temperature and filter the resulting Europium(II) fluoride product.", "Wash the product with a suitable solvent (e.g. ethanol) to remove any impurities.", "Dry the product under vacuum to obtain pure Europium(II) fluoride." ] } | |
CAS番号 |
14077-39-5 |
分子式 |
EuF2 |
分子量 |
189.961 g/mol |
IUPAC名 |
difluoroeuropium |
InChI |
InChI=1S/Eu.2FH/h;2*1H/q+2;;/p-2 |
InChIキー |
YLDGIMHVWSTRML-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Eu+2] |
正規SMILES |
F[Eu]F |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
Q1: What are the different methods for synthesizing Europium(II) fluoride?
A1: this compound (EuF2) can be synthesized by reducing Europium(III) fluoride (EuF3) with various reducing agents. One method utilizes elemental silicon, germanium, or boron as the reducing agent. [] The resulting product often contains a slight excess of fluorine, denoted as EuF2+x, where x ranges from 0.09 to 0.44 depending on the reducing agent and reaction conditions. [] Another method employs physical vapor deposition into ionic liquids, offering a novel route to produce EuF2 nanoparticles. []
Q2: What is known about the luminescent properties of this compound?
A3: this compound nanoparticles synthesized via physical vapor deposition in ionic liquids exhibit bright blue luminescence. [] Additionally, the Eu(O,F)2.35 oxyfluoride, formed by the high-temperature oxidation of EuF2, displays luminescence with a characteristic Europium(II) line at 440 nm. []
Q3: Are there alternative compounds similar in structure to this compound?
A4: Yes, researchers have synthesized new fluoro-perovskites containing divalent lanthanides structurally similar to this compound. These include Cesium this compound (CsEuF3), Cesium Ytterbium(II) fluoride (CsYbF3), and Rubidium Ytterbium(II) fluoride (RbYbF3). []
Q4: What analytical techniques are used to characterize this compound?
A5: The composition of EuF2+x is analyzed by correlating the excess fluorine (x) with the intensity of Europium(III) absorption peaks observed in the near-infrared spectral range. [] Luminescence spectroscopy is also employed to study the optical properties of both EuF2 nanoparticles and the Eu(O,F)2.35 oxyfluoride. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


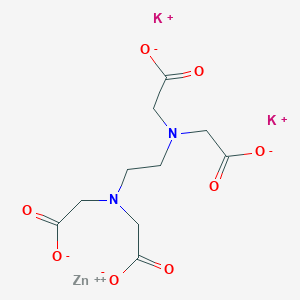
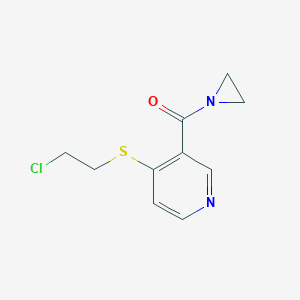
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
